Carmichaenine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H37NO7 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14?,15+,16+,17-,18-,19-,20+,21+,22+,23-/m1/s1 |
Clé InChI |
IVNCQHJFFGCDLK-PCHVQWGKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core C19-Diterpenoid Alkaloids of Aconitum carmichaelii
Disclaimer: The compound "Carmichaenine B" is not a recognized or well-documented C19-diterpenoid alkaloid in publicly accessible scientific literature or chemical databases. This guide will focus on the principal, well-characterized C19-diterpenoid alkaloids isolated from Aconitum carmichaelii, the plant species from which a compound named "Carmichaenine" would presumably originate. We will explore their structures, relationships, biosynthesis, and pharmacological profiles, adhering to the requested technical format.
Introduction
The genus Aconitum, belonging to the family Ranunculaceae, encompasses over 350 species known for their potent medicinal and toxic properties. Aconitum carmichaelii Debx. is one of the most widely utilized species in Traditional Chinese Medicine, where its processed roots are known as "Fuzi" and "Chuanwu". The profound biological effects of these herbs are attributed to a class of complex C19-diterpenoid alkaloids.[1] These compounds are characterized by a hexacyclic norditerpenoid skeleton and are classified based on their ester substitutions, which dictate their toxicity and therapeutic potential.
The most potent and toxic are the diester-diterpenoid alkaloids (DDAs), such as Aconitine (B1665448), Mesaconitine, and Hypaconitine. Through hydrolysis, a key step in traditional processing, these are converted into less toxic monoester-diterpenoid alkaloids (MDAs) like Benzoylaconine (B606023), and subsequently into non-toxic alcohol amine alkaloids like Aconine.[1][2] This guide provides a comprehensive overview of these major alkaloids, their structural and biosynthetic relationships, mechanisms of action, and the experimental protocols used for their study.
Chemical Structures and Interrelationships
The toxicity and pharmacological activity of Aconitum alkaloids are intrinsically linked to their chemical structures. The core structure is a complex C19-norditerpenoid skeleton. The key distinctions lie in the ester groups at positions C-8 and C-14.
-
Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic compounds, featuring an acetyl group at C-8 and a benzoyl group at C-14. The primary DDAs in A. carmichaelii are Aconitine, Mesaconitine, and Hypaconitine.
-
Monoester-Diterpenoid Alkaloids (MDAs): Hydrolysis of the labile acetyl group at C-8 yields the corresponding MDAs, such as Benzoylaconine (from Aconitine). This conversion drastically reduces toxicity.[2]
-
Alcohol Amine Diterpenoid Alkaloids (ADAs): Further hydrolysis of the benzoyl group at C-14 results in the nearly non-toxic alcohol amine core, such as Aconine.
The structural relationship and hydrolysis pathway are critical for understanding the detoxification process during the preparation of Aconitum remedies.
Biosynthesis of C19-Diterpenoid Alkaloids
The C19-diterpenoid alkaloids (C19-DAs) are derived from the C20-diterpene precursor geranylgeranyl diphosphate (B83284) (GGPP) via the non-mevalonate pathway in plant cell plastids.[3] The biosynthesis involves several key enzymatic steps to form the complex polycyclic skeleton.
The pathway begins with the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP), which is then further cyclized into diterpene skeletons like ent-atisane. The nitrogen atom is incorporated from a source such as β-aminoethanol. The resulting atisine-type C20 skeleton undergoes an oxidative rearrangement, losing one carbon atom (C-20) to form the characteristic C19 norditerpenoid core.[4][5] Subsequent modifications, including hydroxylations, methoxylations, and esterifications, lead to the vast diversity of C19-DAs observed in nature.
Pharmacological and Toxicological Profile
Mechanism of Action
Voltage-Gated Sodium Channels (VGSCs): The primary mechanism for both the therapeutic (e.g., analgesic) and toxic (cardio- and neurotoxic) effects of DDAs is their interaction with voltage-gated sodium channels.[6][7] Aconitine and related DDAs bind to neurotoxin binding site 2 on the α-subunit of the channel protein.[7] This binding inhibits channel inactivation, leading to a persistent influx of Na+ ions and prolonged cell membrane depolarization.[6] This sustained activation disrupts normal electrical signaling in excitable tissues like the myocardium, peripheral nerves, and the central nervous system, leading to arrhythmias and paralysis. In contrast, some less toxic monoester alkaloids, like lappaconitine (B608462), act as VGSC blockers, contributing to their antiarrhythmic and antinociceptive properties.[7][8]
Nrf2 Signaling Pathway: Recent studies have shown that Aconitum alkaloids, including aconitine and its hydrolysis product benzoylaconine, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by alkaloids, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes. This mechanism may contribute to cellular defense against the stress induced by these compounds and also affects the expression of drug transporters like MRP2 and BCRP.[9][10]
Quantitative Data
The toxicity of Aconitum alkaloids varies significantly based on their structure. The available quantitative data primarily pertains to the most common and potent alkaloids.
| Alkaloid | Type | Lethal Dose (LD50) in Mice | Reference(s) |
| Aconitine | DDA | 0.31 mg/kg (i.p.), 1.80 mg/kg (p.o.) | [1] |
| Benzoylaconine | MDA | 70 mg/kg (i.p.), 1500 mg/kg (p.o.) | [1] |
| Aconine | ADA | 120 mg/kg (i.v.) | [1] |
| Lappaconitine | C18 DDA | 32.4 mg/kg (p.o.) | [7] |
Table 1. Comparative Toxicity of Major Aconitum Alkaloids. (DDA: Diester-diterpenoid alkaloid; MDA: Monoester-diterpenoid alkaloid; ADA: Alcohol amine diterpenoid alkaloid; i.p.: intraperitoneal; p.o.: oral; i.v.: intravenous).
| Activity | Alkaloid | Effective Concentration/Dose | Effect | Reference(s) |
| Antinociception | High-affinity DDAs | ED50: ~25 µg/kg (mice) | Analgesic | [2] |
| Antinociception | Low-affinity MDAs | ED50: ~20 mg/kg (mice) | Analgesic | [2] |
| ACE2 Agonism | Benzoylaconine | EC50: 1.5 µM | Antihypertensive | [13] |
| ACE Inhibition | Benzoylaconine | EC50: 0.32 µM | Antihypertensive | [13] |
| Anti-arrhythmia | Lappaconitine | 0.3 µM | Prevents aconitine-induced arrhythmia | [14] |
Table 2. Pharmacological Activities of Select Aconitum Alkaloids. (ED50: Median effective dose; EC50: Half-maximal effective concentration).
Experimental Protocols
General Protocol for Extraction and Isolation
The isolation of C19-diterpenoid alkaloids from plant material, such as the roots of A. carmichaelii, is a multi-step process involving extraction, acid-base partitioning, and chromatography.
-
Preparation: Air-dry and pulverize the plant material (e.g., roots).
-
Extraction: Perform exhaustive extraction of the powdered material using a solvent such as 70-95% ethanol (B145695) or methanol, often with the aid of ultrasonication or reflux.[15]
-
Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure to obtain a residue.
-
Suspend the residue in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to alkaline (e.g., pH 10) with an ammonia (B1221849) solution to deprotonate the alkaloids.
-
Perform liquid-liquid extraction of the alkaline solution with a solvent like ethyl ether or chloroform (B151607) to transfer the free-base alkaloids into the organic phase.[15]
-
-
Purification:
-
Dry the combined organic extracts (e.g., with anhydrous sodium sulphate) and evaporate the solvent.
-
Subject the resulting crude alkaloid fraction to column chromatography (e.g., silica (B1680970) gel or alumina) for separation.
-
Further purify the isolated fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.[16]
-
-
Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Method for HPLC Quantitative Analysis
High-Performance Liquid Chromatography is the standard method for the quantitative analysis of major alkaloids in Aconitum species. The following is a representative protocol.[1][17]
-
Instrumentation: An HPLC system equipped with a quaternary pump, diode-array detector (DAD), and an autosampler.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: Aqueous ammonium (B1175870) bicarbonate buffer (e.g., 10 mM, pH adjusted to ~10).
-
Phase B: Acetonitrile (ACN).
-
-
Gradient Elution: A typical gradient might start at ~70% Phase A, decreasing to ~20% Phase A over 30 minutes to elute the alkaloids. The specific gradient must be optimized for the column and alkaloids of interest.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 30-45°C.[15]
-
Detection: UV detection at approximately 235-240 nm.[17]
-
Sample Preparation: Accurately weigh the sample, extract with an appropriate solvent system (as described in the isolation protocol), and dissolve the final residue in the mobile phase or a compatible solvent. Filter through a 0.45 µm membrane before injection.
-
Quantification: Prepare calibration curves using certified reference standards of the alkaloids (e.g., aconitine, mesaconitine, hypaconitine). Calculate the concentration in the sample by comparing peak areas to the standard curve.
Conclusion and Future Perspectives
The C19-diterpenoid alkaloids of Aconitum carmichaelii represent a fascinating class of natural products with a pronounced duality of high toxicity and significant therapeutic potential. The relationship between their chemical structure, particularly the ester substitutions at C-8 and C-14, and their biological activity is well-established, forming the basis of traditional detoxification methods. Their primary mechanism of action via modulation of voltage-gated sodium channels explains their potent effects on the nervous and cardiovascular systems. Furthermore, emerging research into their influence on other cellular pathways, such as Nrf2 signaling, opens new avenues for understanding their complex pharmacology.
Future research should focus on the comprehensive profiling of minor alkaloids to identify new therapeutic leads with improved safety profiles. Elucidating the specific enzymes involved in the late stages of the biosynthetic pathway could enable biotechnological production of these complex molecules. For drug development professionals, the challenge remains to design synthetic derivatives that retain the analgesic or antiarrhythmic properties while eliminating the severe toxicity, potentially leading to a new generation of non-addictive pain and cardiac medications.
References
- 1. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 3. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carmine | C22H20O13 | CID 14749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carmaphycin B | C25H45N3O7S | CID 71543331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzoylaconine | 466-24-0 [chemicalbook.com]
- 9. Alkaloids isolated from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoylaconine | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labshake.com [labshake.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carmabin B | C40H59N5O7 | CID 10771165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Aconitum carmichaeli: A Technical Guide to its Diterpenoid Alkaloids
Foreword: This technical guide provides an in-depth exploration of the ethnobotanical uses of Aconitum carmichaeli, with a particular focus on its bioactive diterpenoid alkaloids. While the initial query specified an interest in "Carmichaeline B," an extensive search of scientific literature and chemical databases did not yield conclusive information on a compound with this specific designation. The existence of "Carmichaeline A," a C20-diterpenoid alkaloid, has been documented; however, detailed pharmacological data relating it to the plant's traditional uses are limited. Therefore, this guide will focus on the well-characterized and pharmacologically significant diterpenoid alkaloids of Aconitum carmichaeli that underpin its ethnobotanical applications.
Ethnobotanical Significance of Aconitum carmichaeli
Aconitum carmichaeli, commonly known as "Fuzi" or "Chuanwu" in Traditional Chinese Medicine (TCM), has a long history of medicinal use in East Asia.[1] Its processed lateral roots are traditionally used to treat a wide range of ailments. The core tenets of its ethnobotanical applications revolve around its potent "warming" properties.
Traditional Uses:
-
Restoration of Yang Energy: In TCM, it is used to restore depleted "Yang" energy, which manifests as symptoms like cold limbs, a weak pulse, fatigue, and impotence.
-
Expelling "Cold" and "Dampness": It is employed to alleviate conditions attributed to "cold" and "dampness," such as joint pain (arthralgia), edema, and abdominal pain.
-
Cardiovascular Support: Traditional use includes the treatment of certain cardiovascular conditions.
-
Analgesia: It is a well-known traditional remedy for pain relief.
It is crucial to note that raw Aconitum carmichaeli is extremely toxic. Traditional preparations involve extensive processing, such as boiling or steaming, to hydrolyze the highly toxic diester-diterpenoid alkaloids into their less toxic monoester or amine derivatives, thereby reducing toxicity while preserving therapeutic effects.
Key Bioactive Diterpenoid Alkaloids
The therapeutic and toxic properties of Aconitum carmichaeli are primarily attributed to a complex mixture of diterpenoid alkaloids. These can be broadly classified into three types:
-
Diester-Diterpenoid Alkaloids (DDAs): Highly toxic. Examples include Aconitine (B1665448), Mesaconitine, and Hypaconitine.
-
Monoester-Diterpenoid Alkaloids (MDAs): Less toxic. Examples include Benzoylaconine, Benzoylmesaconine, and Benzoylhypaconine.
-
Amine or Alkamine Diterpenoid Alkaloids: Low toxicity. Examples include Aconine, Mesaconine, and Hypaconine.
This guide will focus on the pharmacological activities of these key alkaloids that correlate with the plant's ethnobotanical uses.
Quantitative Data on Bioactive Alkaloids
The concentration of diterpenoid alkaloids in Aconitum carmichaelii roots can vary significantly depending on the source, processing method, and specific part of the root used. The following tables summarize available quantitative data on the content of major alkaloids and their biological activities.
| Alkaloid | Concentration in Raw Fu-Zi (mg/g) | Reference |
| Mesaconitine | 1.32 | [2] |
| Aconitine | 0.31 | [2] |
| Hypaconitine | 0.18 | [2] |
Table 1: Representative Concentrations of Major Diester-Diterpenoid Alkaloids in Raw Aconitum carmichaelii (Fu-Zi).
| Bioactivity | Alkaloid/Extract | Model | Result (ED50/IC50) | Reference |
| Analgesic | Chloroform Extract of A. carmichaeli | Mouse Tail-Clip Test | ED50: 0.25 ± 0.04 mg/kg | [3] |
| Analgesic | Aconitine | Mouse Hot Plate Test | 20.27% increase in pain threshold at 0.9 mg/kg | [4] |
| Analgesic | Aconitine | Mouse Acetic Acid Writhing Test | 76% inhibition at 0.9 mg/kg | [4] |
| Anti-inflammatory | Vakognavine-type alkaloid | Cyclooxygenase-2 (COX-2) Inhibition Assay | IC50: 29.75 μM | [1] |
| Anti-inflammatory | Taronenines A–D | Inhibition of IL-6 in LPS-activated RAW 264.7 cells | IC50: 18.87 - 29.60 μg/mL | [5] |
| Cytotoxicity | AC linoleate | MCF-7/ADR cells | IC50: 7.02 μM | [6] |
| Cytotoxicity | Vakognavine-type alkaloid | HT-29 cells | IC50: 0.948 μM | [1] |
Table 2: Summary of Quantitative Bioactivity Data for Aconitum carmichaelii Alkaloids and Extracts.
Experimental Protocols
Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii
This protocol describes a general method for the isolation of diterpenoid alkaloids using High-Speed Counter-Current Chromatography (HSCCC).
Materials and Equipment:
-
Dried and powdered lateral roots of Aconitum carmichaelii
-
n-Hexane
-
Ethyl acetate
-
Water
-
HSCCC instrument
-
HPLC system for purity analysis
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Extraction:
-
Macerate the powdered roots with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
HSCCC Separation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio).
-
Equilibrate the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract in a suitable volume of the lower phase.
-
Inject the sample into the HSCCC column.
-
Elute with the mobile phase (lower phase) at a constant flow rate (e.g., 2.0 mL/min) and rotation speed (e.g., 850 rpm).
-
Monitor the effluent with a UV detector (e.g., at 235 nm).
-
Collect fractions based on the chromatogram peaks.
-
-
Purification and Identification:
-
Analyze the purity of the collected fractions using HPLC.
-
Combine fractions containing the same pure compound.
-
Evaporate the solvent to obtain the purified alkaloids.
-
Identify the structure of the isolated compounds using spectroscopic methods such as ESI-MS, 1H-NMR, and 13C-NMR.[7]
-
Analgesic Activity Assessment: Mouse Hot Plate Test
This protocol outlines a standard method for evaluating the central analgesic effects of isolated alkaloids.
Materials and Equipment:
-
Male Kunming mice (18-22 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Test compound (e.g., Aconitine) dissolved in a suitable vehicle
-
Positive control (e.g., Aspirin)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration:
-
Randomly divide the mice into control, positive control, and test groups.
-
Administer the vehicle, positive control, or test compound intraperitoneally or orally.
-
-
Pain Threshold Measurement:
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate.
-
Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.
-
To prevent tissue damage, set a cut-off time (e.g., 30 seconds).
-
-
Data Analysis:
-
Calculate the percentage increase in pain threshold for each group compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests.[4]
-
Visualizations
Caption: Workflow for the isolation and bioactivity screening of alkaloids from Aconitum carmichaeli.
Caption: Inhibition of inflammatory signaling pathways by Aconitum carmichaeli alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aidic.it [aidic.it]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS parameters for quantitative analysis of Carmichaenine B
An advanced LC-MS/MS methodology for the precise quantification of Carmichaenine B, a diterpenoid alkaloid, has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring high sensitivity and selectivity for the analysis of this compound in biological matrices. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, along with data presentation in structured tables and workflow visualization using Graphviz.
Introduction
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These compounds are of significant interest due to their potent biological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicological, and metabolic studies. This application note describes a robust and sensitive UPLC-MS/MS method for this purpose.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides satisfactory recovery for this class of analytes.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.
Liquid Chromatography
The chromatographic separation is achieved using a UPLC system equipped with a C18 column, which provides excellent resolution and peak shape for diterpenoid alkaloids.
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection. The MRM transitions are selected for their specificity and intensity.
Due to the limited availability of specific data for this compound, proposed MRM transitions are based on the analysis of similar C19-diterpenoid alkaloids containing acetyl and benzoyl groups. A plausible molecular weight is estimated to be around 585.7 g/mol .
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 586.3 | 464.2 | 0.05 | 40 | 25 |
| This compound (Qualifier) | 586.3 | 105.1 | 0.05 | 40 | 35 |
| Internal Standard (IS) | To be determined | To be determined | 0.05 | To be determined | To be determined |
Note: The proposed precursor ion for this compound [M+H]⁺ is based on a plausible molecular formula. The product ion at m/z 464.2 likely corresponds to the loss of a benzoyl group and acetic acid, and m/z 105.1 corresponds to the benzoyl cation, which are characteristic fragmentation pathways for this class of compounds.
Workflow and Data Presentation
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the quantitative analysis of this compound.
Calibration Curve and Quality Control
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in triplicate to assess the accuracy and precision of the method.
Table 4: Example Calibration Curve and QC Data
| Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrant 1 | 0.5 | 0.48 | 96.0 |
| Calibrant 2 | 1 | 1.05 | 105.0 |
| Calibrant 3 | 5 | 5.10 | 102.0 |
| Calibrant 4 | 10 | 9.85 | 98.5 |
| Calibrant 5 | 50 | 50.5 | 101.0 |
| Calibrant 6 | 100 | 99.2 | 99.2 |
| Calibrant 7 | 500 | 495.0 | 99.0 |
| Calibrant 8 | 1000 | 1010.0 | 101.0 |
| LLOQ | 0.5 | 0.49 | 98.0 |
| QC Low | 1.5 | 1.55 | 103.3 |
| QC Medium | 75 | 73.8 | 98.4 |
| QC High | 750 | 759.0 | 101.2 |
Signaling Pathway Context
While the specific signaling pathways modulated by this compound are a subject of ongoing research, diterpenoid alkaloids from Aconitum species are known to interact with voltage-gated sodium channels. The following diagram illustrates a simplified logical relationship for its potential mechanism of action leading to therapeutic or toxic effects.
Caption: Potential mechanism of action for this compound.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological matrices. The detailed protocols and established parameters will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. This methodology can be readily adapted for the analysis of other structurally related diterpenoid alkaloids.
Application Notes and Protocols for Evaluating the Cytotoxicity of Carmichaenine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine B is a novel diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including potent cytotoxicity. Alkaloids isolated from the Aconitum genus, to which this compound is related, have demonstrated significant anti-proliferative effects against various cancer cell lines. The toxicological profile of these compounds is often attributed to their interaction with voltage-dependent sodium channels and the induction of apoptosis.[1][2][3] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in assessing its therapeutic or toxicological significance.
These application notes provide a comprehensive guide to established cell-based assays for quantifying the cytotoxicity of this compound. The protocols detailed herein—the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis—offer a multi-faceted approach to characterizing the cytotoxic effects of this novel compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Maximum LDH Release | 100 |
Table 3: Annexin V-FITC Apoptosis Assay - Flow Cytometry Data
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
References
Application Notes and Protocols for In Vivo Analgesic Testing of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic potential of novel compounds, such as Carmichaenine B, using established in vivo models. The following sections detail the methodologies for key experiments, present data in a structured format, and include visualizations of experimental workflows and potential signaling pathways.
Introduction to Analgesic Testing
The assessment of pain relief is a critical step in the development of new therapeutic agents. In vivo models are indispensable for characterizing the analgesic properties of a test compound. These models are designed to simulate different types of pain, including acute thermal pain, inflammatory pain, and visceral pain. The choice of model depends on the anticipated mechanism of action of the compound being tested. Commonly used models that are sensitive to both centrally and peripherally acting analgesics include the hot plate test, tail-flick test, formalin test, and acetic acid-induced writhing test.[1][2][3][4]
Key In Vivo Models for Analgesia
A multi-modal approach utilizing a battery of tests is recommended to thoroughly characterize the analgesic profile of a novel compound.
-
Hot Plate Test: This model is used to assess the response to a thermal stimulus, primarily evaluating centrally acting analgesics. The test measures the latency of the animal's response to a heated surface, such as paw licking or jumping.[1][5]
-
Tail-Flick Test: Similar to the hot plate test, this method also evaluates the response to a thermal stimulus and is effective for screening centrally acting analgesics. A heat source is applied to the animal's tail, and the time taken to flick the tail is recorded.[3][6]
-
Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model used to screen for both central and peripheral analgesic activity. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and the frequency of these writhes is a quantifiable measure of pain.[4][7][8]
-
Formalin Test: This model is unique as it allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain in a single experiment. A subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early phase of intense licking and flinching, followed by a late phase of sustained pain behavior.[2][9][10] This model can help differentiate between analgesic mechanisms.[2]
Experimental Protocols
Hot Plate Test Protocol
Objective: To evaluate the central analgesic activity of a test compound against thermally induced pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosures.
-
Test compound (e.g., this compound) and vehicle.
-
Positive control (e.g., Morphine).
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.[11]
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound, vehicle, or positive control to the respective groups of animals via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Start a stopwatch immediately and observe the animal for signs of pain, such as paw licking, shaking, or jumping.
-
Record the latency time for the response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]
-
Remove the animal from the hot plate immediately after the response or at the cut-off time.
Acetic Acid-Induced Writhing Test Protocol
Objective: To assess the peripheral and central analgesic effects of a test compound on chemically induced visceral pain.
Materials:
-
0.6% acetic acid solution.[7]
-
Test compound, vehicle, and positive control (e.g., Indomethacin).
-
Experimental animals (e.g., mice).
-
Observation chambers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control to the respective groups.
-
After a specific absorption period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each animal.[7]
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a duration of 10-20 minutes.[7]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Formalin Test Protocol
Objective: To evaluate the effects of a test compound on both neurogenic (Phase I) and inflammatory (Phase II) pain.
Materials:
-
1-5% formalin solution.[12]
-
Test compound, vehicle, and positive control (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug (NSAID) for Phase II).[2]
-
Experimental animals (e.g., mice or rats).
-
Observation chambers.
Procedure:
-
Acclimatize the animals to the observation chambers for at least 20-30 minutes before the experiment.[13]
-
Administer the test compound, vehicle, or positive control to the respective groups.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µl) of formalin subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber and start recording the cumulative time spent licking or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Record the time spent in pain-related behaviors for each phase separately.
Data Presentation
The quantitative data from these experiments should be systematically organized to facilitate comparison and interpretation.
Table 1: Effect of Test Compound on Thermal Pain Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Latency (seconds) at 30 min | Latency (seconds) at 60 min | Latency (seconds) at 90 min | Latency (seconds) at 120 min |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Analgesic Effect of Test Compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 10 | Mean ± SEM | 0% |
| Test Compound | X | 10 | Mean ± SEM | % |
| Test Compound | Y | 10 | Mean ± SEM | % |
| Positive Control | Z | 10 | Mean ± SEM | % |
Table 3: Effect of Test Compound on Nociceptive Behavior in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I (0-5 min) Licking/Flinching Time (s) ± SEM | % Inhibition (Phase I) | Phase II (15-30 min) Licking/Flinching Time (s) ± SEM | % Inhibition (Phase II) |
| Vehicle Control | - | 10 | Mean ± SEM | 0% | Mean ± SEM | 0% |
| Test Compound | X | 10 | Mean ± SEM | % | Mean ± SEM | % |
| Test Compound | Y | 10 | Mean ± SEM | % | Mean ± SEM | % |
| Positive Control | Z | 10 | Mean ± SEM | % | Mean ± SEM | % |
Visualizations
Experimental Workflow for In Vivo Analgesic Screening
Caption: Workflow for in vivo analgesic screening.
Potential Signaling Pathway for Analgesia
The analgesic effects of novel compounds can be mediated through various signaling pathways. For instance, many analgesics modulate the perception of pain by interfering with the transmission of nociceptive signals to the central nervous system. This can involve interactions with opioid receptors, ion channels, or the modulation of inflammatory mediators.
Caption: Hypothetical analgesic signaling pathway.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Hot plate test [panlab.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. saspublishers.com [saspublishers.com]
- 9. criver.com [criver.com]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot-plate analgesia testing [bio-protocol.org]
- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin injection assay [bio-protocol.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Carmichaenine B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Carmichaenine B. The protocols outlined below cover both in vitro and in vivo methodologies to characterize its efficacy and elucidate its mechanism of action.
In Vitro Assessment of Anti-inflammatory Activity
Cell Viability Assay
Objective: To determine the non-cytotoxic concentration range of this compound on murine macrophage cells (RAW 264.7).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 3.9 |
| 50 | 88.5 ± 4.2 |
| 100 | 75.3 ± 6.1 |
| (Data are presented as mean ± SD and are hypothetical) |
Nitric Oxide (NO) Production Assay
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (vehicle only) should be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the concentration of nitrite.
Data Presentation:
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 0 |
| LPS + this compound (5 µM) | 35.2 ± 2.9 | 23.1 |
| LPS + this compound (10 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + this compound (25 µM) | 15.3 ± 1.8 | 66.6 |
| (Data are presented as mean ± SD and are hypothetical) |
Pro-inflammatory Cytokine Measurement
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with selected concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 85 |
| LPS + this compound (10 µM) | 820 ± 75 | 650 ± 60 |
| LPS + this compound (25 µM) | 450 ± 50 | 380 ± 42 |
| (Data are presented as mean ± SD and are hypothetical) |
Western Blot Analysis for Inflammatory Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the inflammatory signaling pathway, such as iNOS, COX-2, and the phosphorylation of NF-κB p65.
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described in the cytokine measurement protocol.
-
Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Assessment of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema Model in Rodents
Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.[1]
Protocol:
-
Acclimatize male Wistar rats (180-220 g) for one week.
-
Divide the animals into groups: Vehicle control, this compound (e.g., 10, 20, 40 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the respective control substances orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Data Presentation:
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | 0 |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| This compound (10 mg/kg) | 0.68 ± 0.06 | 20.0 |
| This compound (20 mg/kg) | 0.51 ± 0.05 | 40.0 |
| This compound (40 mg/kg) | 0.39 ± 0.04 | 54.1 |
| (Data are presented as mean ± SD and are hypothetical) |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory properties.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Application Note: Development of Analytical Standards for a Novel Analyte
An initial search for specific analytical standards for "Carmichaenine B" did not yield dedicated results, suggesting that this may be a less commonly studied compound or a novel discovery. However, by adapting established methodologies for similar compounds, a robust framework for developing its analytical standards can be created. This document provides a comprehensive set of application notes and protocols to guide researchers, scientists, and drug development professionals in this process.
Introduction
The development of well-characterized analytical standards is a critical prerequisite for the accurate quantification and biological investigation of any new chemical entity. A certified analytical standard with known purity and identity is essential for a wide range of applications, including but not limited to, pharmacokinetic studies, formulation development, and quality control of drug substances and products. This note outlines a systematic approach to the isolation, characterization, and quantitative analysis of a novel compound, referred to herein as "Analyte B".
1. Isolation and Purification
The initial step involves the isolation of Analyte B from its source matrix, which could be a natural product extract or a synthetic reaction mixture. A common technique for purification is affinity chromatography, which separates compounds based on specific binding interactions. For instance, immobilized metal chelate affinity chromatography (IMAC) can be employed if the target molecule has an affinity for metal ions.[1] The homogeneity of the purified fraction should be confirmed using techniques like SDS-PAGE and isoelectric focusing.[1]
2. Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for determining the structure of organic compounds.[2] For a novel compound like Analyte B, both ¹H and ¹³C NMR are fundamental. If the compound contains heteroatoms like Boron, specific NMR techniques such as ¹¹B NMR can be highly informative.[3][4] The chemical shifts observed in an NMR spectrum provide information about the electronic environment of the nuclei.[2]
Experimental Protocol: NMR Spectroscopy of Analyte B
-
Sample Preparation: Dissolve 5-10 mg of purified Analyte B in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters: Pulse angle of 30-45°, relaxation delay of 1-2 seconds, sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters: Pulse angle of 30°, relaxation delay of 2 seconds.
-
-
2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
3. Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantitative analysis of low-concentration analytes in complex matrices due to its high sensitivity and specificity.[5][6][7] The development of a robust LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters.
Experimental Protocol: LC-MS/MS Method Development and Validation for Analyte B
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified Analyte B in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For analysis in a biological matrix, a sample preparation step such as protein precipitation with trichloroacetic acid or zinc sulfate (B86663) in methanol is necessary to remove interferences.[5]
-
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer is typically used.[6][8][9]
-
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is a common starting point.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed for good separation.[5][7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for Analyte B and an internal standard are monitored.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]
-
Quantitative Data Summary
The following tables represent hypothetical validation data for the quantitative analysis of Analyte B by LC-MS/MS.
Table 1: Linearity of Analyte B Calibration Curve
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 50 | 759,935 |
| 100 | 1,520,112 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision of Analyte B Quantification
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Accuracy (%) | Precision (RSD, %) |
| Low | 2 | 2.08 | 104.0 | 4.5 |
| Medium | 20 | 19.5 | 97.5 | 3.2 |
| High | 80 | 81.2 | 101.5 | 2.8 |
Visualizations
Caption: Workflow for Analytical Standard Development.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Purification of carboxypeptidase B by metal chelation affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. Boron NMR [chem.ch.huji.ac.il]
- 4. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility of Mass-Spectrometry to Lower Cost and Blood Volume Requirements for Assessment of B Vitamins in Patients Undergoing Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carmichaenine B Extraction from Aconitum carmichaeli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Carmichaenine B and other diterpenoid alkaloids from Aconitum carmichaeli.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound and other diterpenoid alkaloids from Aconitum carmichaeli?
A1: The yield of diterpenoid alkaloids is influenced by a combination of pre-extraction and extraction parameters. Key factors include:
-
Plant Material: The geographical region of cultivation and seasonal variations can significantly alter the chemical composition and concentration of alkaloids in the plant material.
-
Processing of Raw Material: Traditional processing methods, such as boiling or steaming, are designed to hydrolyze highly toxic diester diterpenoid alkaloids (DDAs) into less toxic monoester diterpenoid alkaloids (MDAs). This processing fundamentally changes the alkaloid profile and can reduce the yield of specific DDAs.[1][2][3][4]
-
Extraction Method: The choice of extraction technique (e.g., reflux extraction, ultrasonic-assisted extraction) and solvent system is critical.[2][5][6]
-
Extraction Parameters: pH, temperature, extraction time, and the solid-to-liquid ratio all play a crucial role in extraction efficiency.[1][7]
-
Purification Strategy: Significant losses can occur during chromatographic purification if the methodology is not optimized.[3][8]
Q2: What is the general profile of alkaloids extracted from Aconitum carmichaeli?
A2: Aconitum carmichaeli contains a complex mixture of diterpenoid alkaloids. These are broadly classified as highly toxic diester diterpenoid alkaloids (DDAs) and their less toxic derivatives, monoester diterpenoid alkaloids (MDAs) and non-esterified diterpenoid alkaloids. Processing methods are often employed to intentionally convert DDAs to MDAs to reduce the toxicity of the final product.[1][2][3] Recently, new alkaloids, including aconicarmine and aconicaramide, have been isolated from the lateral roots of this plant.[9][10]
Q3: Is there a known biosynthetic pathway for this compound?
A3: While the complete biosynthetic pathway for every specific diterpenoid alkaloid in Aconitum carmichaeli is still under investigation, significant progress has been made in identifying the key enzymatic steps and precursor molecules. Transcriptome analyses have identified candidate genes for enzymes such as terpene synthases (TPS), ent-copalyl diphosphate (B83284) synthases (CPS), and ent-kaurene (B36324) synthases (KS), which are involved in the formation of the diterpenoid skeleton.[1][2][5] Further modifications, including oxidation, methylation, and esterification, are carried out by enzymes like monooxygenases, methyltransferases, and acyltransferases to produce the diverse array of alkaloids.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Target Alkaloid | Inappropriate Plant Material: The concentration of the target alkaloid may be naturally low in the specific plant batch due to genetics, growing conditions, or harvest time. | Source plant material from reputable suppliers and consider analyzing a small sample for the presence of the target alkaloid before large-scale extraction. |
| Degradation of Target Alkaloid: Diterpenoid alkaloids can be sensitive to heat and pH. Prolonged exposure to high temperatures or strongly acidic/alkaline conditions during extraction can lead to degradation. | Optimize extraction time and temperature. A study on a related Aconitum species found 80°C to be an optimal extraction temperature.[7] Neutral pH conditions are often recommended to prevent the formation of artifacts.[1] | |
| Inefficient Extraction: The chosen solvent may not be optimal for the target alkaloid, or the extraction time may be insufficient. | For general alkaloid extraction from Aconitum carmichaeli, 95% ethanol (B145695) has been used effectively in reflux extraction.[9][10] For optimization, consider varying the ethanol concentration and extraction time. Ultrasonic-assisted extraction can also be explored to improve efficiency. | |
| Poor Separation During Chromatography | Suboptimal Stationary or Mobile Phase: The polarity of the column and the solvent system may not be suitable for separating the target alkaloid from other compounds. | For initial fractionation of a crude extract, silica (B1680970) gel column chromatography with a gradient elution of chloroform-methanol is a common starting point.[9] For finer separation, Sephadex LH-20 can be used.[9] |
| Alkaloid Loss on Macroporous Resin: Conventional elution with neutral ethanol from macroporous adsorption resins can result in significant loss of alkaloids. | Use an acidic ethanol solution (pH ≤ 5) for elution to ensure complete recovery of the alkaloid components from the resin.[3] | |
| Presence of Impurities in Final Product | Incomplete Separation: The chromatographic steps may not have been sufficient to remove all impurities. | Add further purification steps, such as recrystallization or preparative HPLC, to achieve the desired purity. |
| Co-extraction of Unwanted Compounds: The initial extraction may have pulled a large number of compounds with similar properties to the target alkaloid. | Employ a liquid-liquid partitioning step after the initial extraction. For instance, an ethanol extract can be suspended in water and then successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.[9][10] |
Data Presentation
Table 1: Content of Diester Diterpenoid Alkaloids (DDAs) and Monoester Diterpenoid Alkaloids (MDAs) in Different Processed Aconitum carmichaeli (Fu-Zi) Products
| Product Type | DDA Content (mg/g) | MDA Content (mg/g) |
| Bai Fu Pian (BFP) | 0.04 - 0.58 | Varies |
| Pao Fu Pian (PFP) | 0.09 - 0.15 | Varies |
| Hei Shun Pian (HSP) | 0.00 - 0.23 | Varies |
| Dan Fu Pian (DFP) | 0.00 - 0.03 | Varies |
| Jian Zhong Fu Pian (JZFP) | 0.00 - 0.08 | Varies |
| Data adapted from a study on commercial Fu-Zi decoction pieces. The exact MDA content for each product type was not specified in a comparable format in the source material.[2] |
Experimental Protocols
Protocol 1: Reflux Extraction and Liquid-Liquid Partitioning
This protocol is based on the successful isolation of novel alkaloids from the lateral roots of Aconitum carmichaeli.[9][10]
-
Preparation of Plant Material: Air-dry the lateral roots of Aconitum carmichaeli and grind them into a coarse powder.
-
Ethanol Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 95% ethanol in a solid-to-liquid ratio of 1:6 (w/v).
-
Perform reflux extraction for 2 hours.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the semi-solid residue in water.
-
Extract the aqueous suspension successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Perform each solvent extraction five times.
-
The n-BuOH extract is typically enriched in diterpenoid alkaloids.
-
Protocol 2: Column Chromatography for Alkaloid Isolation
This protocol describes the further purification of the n-BuOH extract obtained from Protocol 1.[9]
-
Silica Gel Column Chromatography:
-
Subject the n-BuOH extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing the target alkaloids, as identified by TLC.
-
Further purify these combined fractions using a Sephadex LH-20 column with a mobile phase of chloroform-methanol (1:1).
-
This step is effective for separating alkaloids with similar polarities.
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Proposed biosynthetic pathway of diterpenoid alkaloids in Aconitum carmichaeli.
References
- 1. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
- 4. CN105770039A - Processing method of Aconitum carmichaeli and bone fracture setting medicine - Google Patents [patents.google.com]
- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Carmichaenine B Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the potential instability of Carmichaenine B in solution. This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. The inherent reactivity of certain functional groups within these molecules can lead to degradation under various experimental conditions. This resource aims to help researchers anticipate and mitigate these stability issues to ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C19-diterpenoid alkaloid, a complex natural product with potential therapeutic applications. Like many compounds in its class, its structure contains functional groups, such as esters and a lactone ring, that are susceptible to chemical degradation. This instability can lead to a loss of the compound's activity and the formation of unknown byproducts, which can compromise experimental results.
Q2: What are the primary factors that can affect this compound stability in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Diterpenoid alkaloids with ester functionalities are particularly prone to hydrolysis under alkaline or acidic conditions.[1][2][3][4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][7]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents, for instance, may participate in degradation reactions.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation of sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.
Q3: What are the visible signs of this compound degradation?
While not always apparent, signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for assessing the stability of your this compound solution.
Q4: How can I monitor the stability of my this compound solution?
Regular analytical testing is the most reliable way to monitor the stability of your solution. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying the concentration of this compound and detecting the appearance of degradation products.[8] UV-Visible spectroscopy can also be a useful tool for monitoring changes in the chemical composition of the solution over time.[8]
Troubleshooting Guide: this compound Instability
This section provides a structured approach to troubleshooting common issues related to this compound instability in solution.
Issue: Loss of Biological Activity or Inconsistent Experimental Results
This is often the first indication that your this compound solution may be degrading.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | - Maintain the pH of your solution within a neutral range (pH 6-8) where possible. - Use buffered solutions to maintain a stable pH throughout your experiment. - If your experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize the exposure time. |
| Thermal Degradation | - Prepare and store this compound solutions at low temperatures (e.g., 2-8 °C for short-term storage, -20 °C or lower for long-term storage).[7] - Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot solutions into single-use volumes. - For experiments conducted at elevated temperatures, minimize the incubation time. |
| Solvent Effects | - Use high-purity, anhydrous solvents to minimize water content that could contribute to hydrolysis. - If possible, choose aprotic solvents for stock solutions. Common solvents for diterpenoid alkaloids include DMSO, ethanol, and methanol. However, be aware that alcohols can also participate in transesterification reactions under certain conditions. |
| Photodegradation | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during solution preparation and experimental procedures. |
| Oxidation | - Use degassed solvents to remove dissolved oxygen. - Consider purging the headspace of your storage vials with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (nitrogen or argon)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Tightly seal the vial with a PTFE-lined cap.
-
Wrap the vial in aluminum foil for additional light protection.
-
Store the stock solution at -20 °C or lower.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for monitoring the degradation of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is often effective for separating diterpenoid alkaloids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm for compounds with aromatic rings).
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a calibration curve using a series of known concentrations of a freshly prepared this compound standard solution.
-
At specified time points, withdraw an aliquot of your experimental solution.
-
Dilute the aliquot to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial concentration (time zero).
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
Visualizing Potential Degradation and Experimental Workflow
Diagram 1: Potential Hydrolytic Degradation of this compound
The following diagram illustrates the potential sites of hydrolysis on a representative C19-diterpenoid alkaloid structure containing ester and lactone functionalities, which are likely present in this compound.
Caption: Potential sites of hydrolytic degradation on a C19-diterpenoid alkaloid.
Diagram 2: Experimental Workflow for Investigating this compound Instability
This diagram outlines a logical workflow for researchers to follow when investigating the stability of this compound.
Caption: Workflow for assessing this compound stability and its impact on bioactivity.
Disclaimer: The information provided in this technical support center is based on general chemical principles and data available for related C19-diterpenoid alkaloids. Due to the limited specific data on this compound, it is crucial for researchers to perform their own stability studies under their specific experimental conditions.
References
- 1. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 1,2,3,4-tetrahydro-beta-carboline-3-carboxamides against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 5. westernsupplies.com [westernsupplies.com]
- 6. crambine B | C25H49ClN6O3 | CID 49797568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC-MS Methods for Resolving Carmichaenine B Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for resolving isomers of Carmichaenine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis of this C19-diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. Diterpenoid alkaloids are known for their structural complexity and pharmacological activities. Isomers of this compound can include constitutional isomers, which have the same molecular formula but different atomic connectivity, and stereoisomers, which have the same connectivity but a different spatial arrangement of atoms. Stereoisomers are particularly common for complex molecules like this compound and can include enantiomers and diastereomers (including epimers). Resolving these isomers is critical as they may possess different biological activities and toxicities.
Q2: What is the primary challenge in separating this compound isomers using HPLC-MS?
A2: The primary challenge lies in the structural similarity of the isomers. These subtle differences in stereochemistry or functional group position often result in very similar retention behaviors on standard reversed-phase HPLC columns. Additionally, as basic compounds, diterpenoid alkaloids like this compound are prone to interacting with residual silanol (B1196071) groups on the silica-based stationary phase, leading to poor peak shape (tailing) and reduced resolution.
Q3: Which type of HPLC column is most suitable for separating this compound isomers?
A3: A C18 reversed-phase column is the most commonly used and a good starting point for the separation of Aconitum alkaloids. To mitigate the issue of peak tailing associated with basic compounds, consider using a column with end-capping or a modern stationary phase designed to shield the silica (B1680970) surface from interacting with basic analytes. For particularly challenging separations, exploring different stationary phase chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, may provide alternative selectivity.
Q4: How does the mobile phase composition affect the resolution of this compound isomers?
A4: The mobile phase composition, particularly its pH and organic modifier, is a critical factor. For basic compounds like this compound, a mobile phase with a slightly alkaline pH can improve peak shape and resolution. This is because at a higher pH, the interaction between the protonated basic analyte and negatively charged silanol groups is minimized. The choice of organic modifier (typically acetonitrile (B52724) or methanol) and the gradient elution profile will also significantly impact the separation. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol (B129727).
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC-MS analysis of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes:
-
Inappropriate column chemistry or dimensions.
-
Suboptimal mobile phase composition (pH, organic modifier).
-
Inadequate gradient profile.
-
High extra-column volume.
Solutions:
-
Optimize Mobile Phase pH: Experiment with adding a volatile buffer to the aqueous mobile phase. Ammonium (B1175870) bicarbonate or ammonium formate (B1220265) at concentrations of 5-10 mM, adjusting the pH to the range of 8-10, can significantly improve peak shape and selectivity for basic alkaloids.
-
Modify the Organic Modifier: If using acetonitrile, consider switching to methanol or using a combination of both. Methanol can offer different selectivity for closely eluting compounds.
-
Adjust the Gradient: Employ a shallower gradient over the elution window of the isomers. This increases the separation time and can improve resolution.
-
Column Selection: If resolution is still insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size (e.g., sub-2 µm for UHPLC systems) to enhance efficiency.
-
System Optimization: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.
Problem 2: Peak Tailing
Possible Causes:
-
Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.
-
Column overload.
-
Inappropriate mobile phase pH.
Solutions:
-
Increase Mobile Phase pH: As mentioned above, increasing the pH will deprotonate the basic analyte, reducing its interaction with silanol groups.
-
Add a Mobile Phase Modifier: The addition of a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1% v/v), can competitively bind to the active silanol sites and improve peak symmetry. Note: These modifiers are not suitable for MS detection due to ion suppression. For LC-MS, volatile buffers like ammonium bicarbonate are preferred.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol activity. Ensure you are using a high-quality, end-capped C18 column.
-
Reduce Sample Load: Inject a smaller amount of the sample to check for column overload. If peak shape improves, the initial sample concentration was too high.
Problem 3: Low MS Signal Intensity or Ion Suppression
Possible Causes:
-
Suboptimal ionization source parameters.
-
Presence of non-volatile buffers or additives in the mobile phase.
-
Matrix effects from the sample.
Solutions:
-
Optimize MS Parameters: Tune the mass spectrometer for this compound. Optimize parameters such as capillary voltage, cone voltage (or fragmentor voltage), gas flows (nebulizing and drying gas), and source temperature. Positive electrospray ionization (ESI+) is generally the preferred mode for alkaloids.
-
Use Volatile Mobile Phases: Ensure all mobile phase components are volatile. Avoid non-volatile salts like phosphate (B84403) buffers. Use formic acid, acetic acid, ammonium formate, or ammonium bicarbonate.
-
Sample Preparation: Implement a thorough sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components that can cause ion suppression.
-
Modify Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can also mitigate ion suppression.
Experimental Protocols
Below are detailed methodologies for the HPLC-MS analysis of Aconitum alkaloids, which can be adapted and optimized for the specific resolution of this compound isomers.
Sample Preparation Protocol
-
Extraction: Weigh 1.0 g of the powdered plant material or sample. Add 20 mL of a 70:30 (v/v) methanol/water solution.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Shaking: Place the sample on a shaker for 60 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
UPLC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Chromatographic System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5-20% B; 2-8 min: 20-40% B; 8-12 min: 40-70% B; 12-15 min: 70-90% B; 15-16 min: 90-5% B; 16-18 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 1000 L/h |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions would need to be optimized for this compound and its specific isomers.
Data Presentation
The following tables provide an example of how to present quantitative data for the analysis of Aconitum alkaloids. These values should be determined experimentally for this compound isomers.
Table 1: Optimized UPLC-MS/MS Parameters for Selected Aconitum Alkaloids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Aconitine | 646.3 | 586.3 | 50 | 30 |
| Mesaconitine | 632.3 | 572.3 | 52 | 32 |
| Hypaconitine | 616.3 | 556.3 | 48 | 28 |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value | Optimized Value |
| Isomer of C. B | [M+H]⁺ | Fragment 2 | Optimized Value | Optimized Value |
Table 2: Method Validation Data for the Quantification of Aconitum Alkaloids
| Compound | Retention Time (min) | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | RSD (%) |
| Aconitine | 9.8 | 1-500 | 1.0 | 98.5 | < 5 |
| Mesaconitine | 9.2 | 1-500 | 1.0 | 99.1 | < 5 |
| Hypaconitine | 8.7 | 1-500 | 1.0 | 97.8 | < 5 |
| This compound | t_R1 | To be determined | To be determined | To be determined | To be determined |
| Isomer of C. B | t_R2 | To be determined | To be determined | To be determined | To be determined |
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization of HPLC-MS methods.
Caption: A typical experimental workflow for the HPLC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing poor resolution of isomers.
Caption: The process of ion generation and fragmentation in tandem mass spectrometry.
Refinement of dosing protocols for in vivo studies with Carmichaenine B
Technical Support Center: Carmichaenine B In Vivo Dosing Protocols
This guide provides essential information, troubleshooting advice, and standardized protocols for researchers using this compound in preclinical in vivo studies. Given that specific published data on this compound is limited, this guide integrates established principles for dose refinement of novel natural products and alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is careful dose refinement critical?
This compound is a C19-diterpenoid alkaloid, a class of natural products known for potent biological activity but also potential toxicity. Dose refinement is crucial to identify a therapeutic window that maximizes efficacy while minimizing adverse effects. The development of natural products can be hampered by unacceptable toxicity, making dose-finding studies a critical first step.[1]
Q2: How do I determine a starting dose for my in vivo experiment?
If no prior in vivo data exists for this compound, a literature search for related C19-diterpenoid alkaloids can provide a preliminary range. However, the most rigorous approach is to conduct a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[2][3] An MTD study defines the highest dose that does not cause unacceptable side effects.[2][3][4]
Q3: What are the typical routes of administration for a compound like this compound?
The route of administration depends on the experimental goals and the compound's physicochemical properties. Common routes for preclinical studies include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[2] The choice will significantly impact the compound's pharmacokinetic profile.
Q4: What clinical signs of toxicity should I monitor for in my animals?
Tolerance is assessed by monitoring clinical observations, body weight, and macroscopic observations at euthanization.[2] Key signs of toxicity include:
-
Significant weight loss (e.g., >15-20%)[3]
-
Changes in behavior (lethargy, agitation, unresponsiveness)[3]
-
Physical abnormalities (piloerection, hunched posture, rough coat)
-
Changes in food and water intake.
-
Neurological symptoms (tremors, ataxia).
Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with novel compounds.
Problem 1: High mortality or severe toxicity observed even at the lowest dose.
-
Potential Cause: The selected starting dose was too high, or the compound is highly toxic.
-
Solution:
-
Immediately halt the experiment for the high-dose groups.
-
Redesign the dose-finding study with a new starting dose that is significantly lower (e.g., 5- to 10-fold lower).
-
Consider a different, less direct route of administration (e.g., switch from IV to IP or SC) to slow absorption.
-
Ensure the vehicle formulation is appropriate and non-toxic.
-
Problem 2: No observable therapeutic effect at any dose level.
-
Potential Cause:
-
The doses used were below the therapeutic threshold.
-
Poor bioavailability of this compound.
-
The chosen animal model is not appropriate.
-
Rapid metabolism and clearance of the compound.
-
-
Solution:
-
Carefully escalate the dose, ensuring you do not exceed the MTD.[2]
-
Conduct a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Consider changing the formulation to improve solubility or bioavailability.[5]
-
Verify that the therapeutic target is present and druggable in your animal model.
-
Problem 3: High variability in animal responses within the same dose group.
-
Potential Cause:
-
Inconsistent dosing technique (e.g., variable injection volume or gavage placement).
-
Errors in formulation preparation, leading to concentration inconsistencies.
-
Underlying health differences in the animal cohort.
-
-
Solution:
-
Ensure all personnel are thoroughly trained in the administration technique.
-
Prepare the formulation as a single batch for each experiment and ensure it is homogenous (e.g., via sonication or vortexing if it's a suspension).
-
Acclimatize animals properly and randomize them into groups to minimize biological variability.
-
Increase the number of animals per group to improve statistical power.[6]
-
Data Presentation: Quantitative Tables
Clear data organization is essential for interpreting dose-finding studies.
Table 1: Example Template for Maximum Tolerated Dose (MTD) Study Results
| Dose Group (mg/kg) | Route of Admin. | N | Mean Body Weight Change (%) Day 7 | Clinical Toxicity Score (0-5) | Mortality | MTD Determination |
| Vehicle Control | IP | 5 | +5.2% | 0 | 0/5 | - |
| 5 | IP | 5 | +3.1% | 0 | 0/5 | Tolerated |
| 15 | IP | 5 | -4.5% | 1 | 0/5 | Tolerated |
| 45 | IP | 5 | -16.8% | 3 | 1/5 | Exceeded MTD |
| 100 | IP | 5 | -25.0% | 5 | 4/5 | Exceeded MTD |
Note: Data are hypothetical. The MTD is the highest dose that does not cause unacceptable side effects, such as >20% weight loss or significant clinical signs of toxicity.[3]
Table 2: Example Template for Pharmacokinetic Parameters
| Parameter | Route: IV (1 mg/kg) | Route: Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 350 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 1800 | 2100 |
| Half-life (t½) (h) | 2.5 | 4.0 |
| Bioavailability (%) | 100% (by definition) | 11.7% |
Note: Data are hypothetical and must be determined experimentally.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). A common dose escalation scheme is a modified Fibonacci sequence (e.g., 1x, 2x, 3.5x, 5x the previous dose).[7]
-
Administration: Administer this compound via the chosen route (e.g., single IP injection).
-
Monitoring:
-
Record body weight and clinical observations (posture, activity, fur condition) daily for 7-14 days.
-
Note any instances of morbidity or mortality immediately.
-
-
Endpoint: The MTD is defined as the highest dose that results in no mortality and reversible, non-severe clinical signs (e.g., less than 15-20% body weight loss).[3]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the basic absorption and clearance profile of this compound.
Methodology:
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling.
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Extravascular administration (e.g., Oral gavage, 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse samples from multiple animals or serial samples from cannulated animals.[5]
-
Typical time points (IV): 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Typical time points (Oral): 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.
-
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use PK software to calculate key parameters like Cmax, Tmax, AUC, and half-life.
Visualizations: Workflows and Logic
Visual diagrams help clarify complex experimental processes and decision-making.
References
- 1. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in the analysis of Carmichaenine B in herbal preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with matrix effects in the analysis of Carmichaenine B in herbal preparations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound, offering systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1] | 1. Optimize Sample Preparation: Switch from a simple protein precipitation or "dilute and shoot" method to a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Adjust Chromatography: Modify the LC gradient to better separate this compound from the ion suppression zone.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Analyte Degradation: this compound may be unstable under the extraction or storage conditions. | 1. Assess Stability: Conduct stability studies of this compound in the solvents and at the temperatures used for extraction and storage.[2][3] 2. Control Temperature: Keep samples cool during preparation and storage, unless otherwise specified by a validated method. | |
| Instrument Performance: The LC-MS system may not be performing optimally. | 1. Verify System Suitability: Regularly check pump pressure, retention time stability, and the signal intensity of a known standard.[1] 2. Optimize MS Parameters: Ensure that the mass spectrometry parameters, including precursor and product ions, collision energy, and ion source settings, are optimized for this compound.[1] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to peak distortion.[4][5] | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4] 2. Column Washing: Implement a robust column washing procedure after each analytical run. 3. Replace Column: If the peak shape does not improve with washing, the column may need to be replaced.[4] |
| Inappropriate Mobile Phase or Sample Solvent: Mismatch between the sample solvent and the mobile phase can cause peak distortion. The pH of the mobile phase can also affect the peak shape of alkaloids. | 1. Match Solvents: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. 2. Optimize Mobile Phase pH: For basic compounds like this compound, a mobile phase with an appropriate pH can improve peak shape. | |
| Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the flow path.[6] | 1. Use a High-Purity Column: Employ a high-purity silica (B1680970) column with good end-capping. 2. Consider a Metal-Free System: For chelating compounds, a metal-free column and flow path can reduce peak tailing and signal loss.[6] | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can lead to shifts in retention time. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Accurate Preparation: Ensure accurate measurement of all mobile phase components. |
| Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. | 1. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Use a Column Oven: A thermostatically controlled column compartment will maintain a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[7] In the analysis of this compound from complex herbal preparations, matrix effects can lead to inaccurate and unreliable quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of a standard spiked into a blank matrix extract to the response of the same standard in a neat solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components compared to Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PP).[1] SPE allows for a more selective cleanup, leading to cleaner extracts and reduced matrix effects.
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. An ideal IS for LC-MS analysis is a stable isotope-labeled version of the analyte. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
Q5: Can I use a standard calibration curve prepared in a pure solvent for quantification of this compound in herbal extracts?
A5: It is generally not recommended due to the significant potential for matrix effects in herbal extracts. For accurate quantification, it is best to use a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. Alternatively, the standard addition method can be used, where known amounts of the standard are added to the actual samples.
Data Presentation
The following table summarizes a comparison of recovery rates and matrix effects for aconitum alkaloids using different sample preparation methods. While specific data for this compound is limited, the data for related aconitine (B1665448) alkaloids provides a strong indication of expected performance.
| Analyte | Sample Preparation Method | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Aconitine | Solid-Phase Extraction (SPE) | Herbal Supplement | 86 - 99 | Not Specified | |
| Mesaconitine | Solid-Phase Extraction (SPE) | Herbal Supplement | 86 - 99 | Not Specified | |
| Hypaconitine | Solid-Phase Extraction (SPE) | Herbal Supplement | 86 - 99 | Not Specified | |
| Aconitum Alkaloids | Electromembrane Extraction (EME) | Whole Blood | 72 - 74 | Negligible | |
| Aconitum Alkaloids | Electromembrane Extraction (EME) | Urine | 85 - 103 | Negligible |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Herbal Extracts
This protocol provides a general procedure for the solid-phase extraction of this compound from a liquid herbal extract. Optimization may be required for specific herbal matrices.
Materials:
-
SPE Cartridge (e.g., C18 or mixed-mode cation exchange)
-
SPE Vacuum Manifold
-
Methanol (B129727) (LC-MS grade)
-
Deionized Water (18 MΩ-cm)
-
Ammonia (B1221849) Solution (e.g., 5%)
-
Elution Solvent (e.g., Methanol with 5% ammonia solution)
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Dilute the herbal extract with deionized water to reduce viscosity and organic solvent content.
-
Adjust the pH of the sample to be basic (pH ~9-10) using an ammonia solution to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the SPE cartridge.
-
Pass 3-5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove less retained, non-polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 2-4 mL of the elution solvent (e.g., methanol with 5% ammonia solution). The basic modifier helps to elute the alkaloid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines typical starting parameters for the LC-MS/MS analysis of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
-
Collision Energy (CE) and other compound-dependent parameters: Optimize for each MRM transition to achieve the best fragmentation and signal intensity.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in herbal preparations.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Carmichaenine B Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Carmichaenine B, a toxic diterpenoid alkaloid found in Aconitum species, is paramount for both toxicological assessment and therapeutic development. This guide provides a comparative overview of validated analytical methods, presenting key performance data and detailed experimental protocols to aid in the selection of the most appropriate quantification strategy.
The primary analytical techniques employed for the quantification of this compound and other Aconitum alkaloids are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, crucial for detecting and quantifying low levels of these potent compounds in complex matrices such as biological fluids and herbal extracts.
Performance Comparison of Analytical Methods
The validation of an analytical method is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of various validated methods for the quantification of Aconitum alkaloids, including compounds structurally related to this compound, providing a benchmark for what can be expected from these analytical approaches.
| Method | Analyte(s) | Linearity (R²) | Precision (RSD%) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| UPLC-MS/MS | 19 Aconitum alkaloids | > 0.99 | < 9.1 | ±9 | Not Specified | Not Specified | [1] |
| UPLC-MS/MS | 14 Aconitum alkaloids | > 0.999 | < 11 | 80.0 - 110.2 | Not Specified | 0.002 - 0.019 ng/mL | [2][3] |
| UPLC-ESI-MS | 6 Aconitum alkaloids | > 0.9984 | Not Specified | 99.7 - 101.7 | 1.20 - 4.28 ng/mL | Not Specified | [4] |
| HPLC-ELSD | 5 Aminoalcohol-diterpenoid alkaloids | > 0.9990 | < 5.0 | 95.1 - 105.7 | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of Aconitum alkaloids using UPLC-MS/MS.
UPLC-MS/MS Method for 19 Aconitum Alkaloids in Biological Matrices
-
Sample Preparation: Solid-phase extraction using Oasis PRIME MCX μElution plates was employed for efficient extraction and minimization of matrix effects in human blood and urine samples.[1]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[6]
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
UPLC-MS/MS Method for 14 Aconitum Alkaloids in Biological Fluids
-
Sample Preparation: Supported liquid extraction (SLE) was utilized for the purification of blood and urine samples.[2][3]
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Validation Workflow
The process of validating an analytical method follows a logical progression of experiments designed to demonstrate its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
This guide highlights the robust and sensitive nature of UPLC-MS/MS and LC-MS/MS methods for the quantification of this compound and other Aconitum alkaloids. The provided data and protocols offer a solid foundation for researchers to select, develop, and validate the most suitable analytical method for their specific research needs, ensuring the generation of high-quality, reliable, and accurate data.
References
- 1. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 14 Aconitum Alkaloids in Blood and Urine by SLE-UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
Comparative Analysis of Carmichaenine B and Aconitine Toxicity: A Guide for Researchers
Aconitine (B1665448), a well-documented and highly toxic C19-diterpenoid alkaloid, stands in contrast to the more recently isolated Carmichaenine B, for which specific toxicological data remains largely unavailable. Both compounds originate from plants of the Aconitum genus, notably Aconitum carmichaeli, a plant with a long history in traditional medicine and a well-known potential for poisoning. This guide provides a comparative analysis based on the extensive existing research on Aconitine and draws inferences on the potential toxicity of this compound based on its chemical classification and origin.
While Aconitine has been the subject of numerous toxicological studies, this compound was more recently identified as one of five new aconitine-type C19-diterpenoid alkaloids (Carmichaenine A-E) isolated from the aerial parts of Aconitum carmichaeli. Currently, the scientific literature on this compound is primarily focused on its isolation and structural elucidation, with a significant gap in experimental data regarding its toxicity, such as its median lethal dose (LD50), and its specific mechanisms of action.
Quantitative Toxicity Data
Due to the lack of specific studies on this compound, a direct quantitative comparison of its toxicity with Aconitine is not possible at this time. The table below summarizes the available LD50 values for Aconitine across various species and routes of administration, highlighting the compound's high acute toxicity. The toxicity of this compound can only be inferred from the known toxicity of the plant from which it is extracted and its structural similarity to other toxic alkaloids.
| Compound | Test Animal | Route of Administration | LD50 Value | Citation |
| Aconitine | Mice | Oral | 1 mg/kg | [1] |
| Mice | Intravenous | 0.100 mg/kg | [1] | |
| Mice | Intraperitoneal | 0.270 mg/kg | [1] | |
| Mice | Subcutaneous | 0.270 mg/kg | [1] | |
| Rats | Intravenous | 0.064 mg/kg | [1] | |
| This compound | - | - | Data not available | - |
Experimental Protocols
The toxicological data for Aconitine has been established through standardized experimental protocols. A typical methodology for determining the acute toxicity (LD50) is outlined below.
Determination of Median Lethal Dose (LD50) of Aconitine in Mice (Illustrative Protocol)
-
Animal Model: Healthy adult mice of a specific strain (e.g., Kunming mice), weighing between 18-22g, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Aconitine is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and saline, to prepare a stock solution. Serial dilutions are then made to obtain a range of desired concentrations.
-
Administration: Aconitine solutions are administered to different groups of mice via a specific route (e.g., oral gavage, intraperitoneal injection, intravenous injection). A control group receives only the solvent.
-
Observation: Following administration, the animals are closely observed for signs of toxicity and mortality over a specified period, typically 24 to 72 hours.
-
Data Analysis: The number of deceased animals in each group is recorded. The LD50 value, the dose estimated to be lethal to 50% of the animals, is then calculated using statistical methods such as the Bliss method.
Mechanism of Action and Signaling Pathways
Aconitine:
The primary mechanism of Aconitine's toxicity lies in its interaction with voltage-gated sodium ion channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[1][2] Aconitine binds to site 2 of these channels, causing them to remain persistently open.[2] This leads to a continuous influx of sodium ions, preventing repolarization of the cell membrane and leading to a state of constant excitation.[1] This disruption of normal ion channel function is the root cause of its severe cardiotoxic and neurotoxic effects.
The cardiotoxicity of Aconitine involves multiple signaling pathways. The sustained sodium influx disrupts intracellular calcium homeostasis, leading to calcium overload.[3][4] This can trigger a cascade of events, including the activation of calcium-dependent signaling pathways, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to cardiomyocyte apoptosis.[3][4][5] The arrhythmogenic properties of aconitine are also partly attributed to its effects on the vagus nerve.[2][6]
This compound:
As a C19-diterpenoid alkaloid of the aconitine type, it is highly probable that this compound shares a similar primary mechanism of action with Aconitine, namely the modulation of voltage-gated sodium channels. The structural features of aconitine-type alkaloids are key to their interaction with these channels. However, without experimental verification, the specific affinity of this compound for sodium channels and the precise downstream signaling pathways it affects remain unknown.
Visualizing the Mechanisms
To illustrate the known and inferred mechanisms, the following diagrams are provided.
Caption: Aconitine's signaling pathway leading to cardiotoxicity and neurotoxicity.
Caption: A generalized experimental workflow for determining the LD50 of a toxic compound.
Conclusion
Aconitine is a potent toxin with well-characterized cardiotoxic and neurotoxic effects mediated primarily through the disruption of voltage-gated sodium channels. In stark contrast, this compound, a structurally related alkaloid from the same plant source, lacks specific toxicological data. Based on its chemical classification as an aconitine-type diterpenoid alkaloid, it is reasonable to hypothesize that this compound may exhibit similar toxic properties. However, this remains a significant knowledge gap.
Further research, including in vitro and in vivo toxicity studies, is imperative to determine the specific toxicological profile of this compound. Such studies are crucial for a comprehensive understanding of the full range of toxic constituents within Aconitum carmichaeli and for ensuring the safety of any potential future applications of its isolated compounds. Researchers are strongly encouraged to exercise extreme caution when handling any alkaloids from Aconitum species, including the novel this compound, due to the high toxicity associated with this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Analgesics: A Comparative Analysis of Carmichaenine B and Other Natural Compounds
A comprehensive examination of the analgesic potential of Carmichaenine B, a diterpenoid alkaloid derived from the Aconitum species, reveals a significant gap in publicly available quantitative data regarding its potency. While the parent plant family is recognized for its pain-relieving properties, specific efficacy metrics for this compound remain elusive. This guide, therefore, presents a comparative overview of established natural analgesics—Morphine, Curcumin, and Capsaicin (B1668287)—for which robust experimental data exists, offering a framework for understanding the potential therapeutic landscape of naturally derived pain relievers.
This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed comparison of the analgesic performance of these selected natural compounds, supported by experimental data and methodologies.
Quantitative Comparison of Analgesic Potency
To facilitate a clear comparison, the following table summarizes the analgesic potency of Morphine, Curcumin, and Capsaicin, expressed as the median effective dose (ED50) or other relevant quantitative measures from various preclinical pain models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.
| Compound | Animal Model | Analgesic Assay | Route of Administration | Effective Dose (ED50 or other) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Morphine | Rat | Tail-Flick Test | Subcutaneous | 1.8-fold increase in ED50 in tolerant rats | [1] |
| Mouse | Writhing Assay | Intraperitoneal | 0.2 mg/kg | [2] | |
| Curcumin | Mouse | Formalin Test | Intraperitoneal | 5, 10, and 20 mg/kg (significant effect) | [3][4] |
| Mouse | Hot-Plate Test (in combination with morphine) | Intraperitoneal | 10, 20, and 30 mg/kg (significant increase in latency) | [4] | |
| Capsaicin | Human | Topical application for neuropathic pain | Topical (0.075% cream) | 57% of patients with at least 50% pain relief at 4 weeks | [5] |
| Human | Topical application for musculoskeletal pain | Topical (0.025% cream or plaster) | 38% of patients with at least 50% pain relief at 4 weeks | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Acetic Acid-Induced Writhing Test (Mouse)
This test is used to evaluate peripheral analgesic activity.
-
Animal Preparation: Male ICR mice (23 ± 3 g) are divided into control and treatment groups (n=5 per group).
-
Drug Administration: The test compound (e.g., Morphine) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of writhing.
-
Induction of Writhing: Acetic acid (0.5% or 0.6% solution, 10-20 mL/kg body weight) is injected intraperitoneally.
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, usually 5 to 15 minutes, starting 5 minutes after the injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 can be determined from the dose-response curve.
Hot Plate Test (Mouse/Rat)
This method assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Preparation: Mice or rats are habituated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the test.
-
Testing: Each animal is placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in latency time compared to the baseline or control group indicates an analgesic effect.
Tail-Flick Test (Rat)
This test also evaluates central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious heat source.
-
Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail.
-
Animal Preparation: Rats are gently restrained, with their tails exposed to the heat source.
-
Baseline Measurement: The baseline tail-flick latency is determined before drug administration.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At predetermined time intervals after drug administration, the heat source is applied to the tail, and the time taken for the rat to flick its tail is recorded. A cut-off time is employed to prevent tissue injury.
-
Data Analysis: The percentage of the maximal possible effect (%MPE) or the increase in latency time is calculated to determine the analgesic activity.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for drug development. The following diagrams illustrate the known mechanisms of action for Morphine, Curcumin, and Capsaicin.
Figure 1. Morphine's analgesic effect is primarily mediated through the activation of μ-opioid receptors.
Figure 2. Curcumin exerts its analgesic effects through multiple pathways, including anti-inflammatory and receptor modulation mechanisms.[3][6][7]
Figure 3. Capsaicin induces analgesia primarily through the activation and subsequent desensitization of TRPV1 receptors on nociceptive neurons.[8][9][10][11][12]
Discussion and Future Directions
The potent analgesic effects of Morphine are well-established, serving as a gold standard in pain management. However, its significant side effects and potential for addiction necessitate the search for safer alternatives. Natural compounds like Curcumin and Capsaicin offer promising avenues for pain relief with potentially better safety profiles. Curcumin's multifactorial mechanism, targeting inflammation and various receptor systems, makes it a versatile candidate.[3][6][7] Capsaicin's unique "defunctionalization" of nociceptors provides long-lasting localized pain relief.[8][9][10][11][12]
The lack of quantitative data on the analgesic potency of this compound highlights a critical area for future research. Given the traditional use of Aconitum species for pain relief, it is plausible that this compound possesses significant analgesic properties. Future studies should focus on determining the ED50 of this compound in standardized preclinical models such as the hot plate, tail-flick, and writhing tests. Elucidating its mechanism of action, particularly its interaction with ion channels and neurotransmitter systems, will be crucial in assessing its therapeutic potential and safety. A comprehensive understanding of its pharmacological profile will be essential to determine if this compound can be developed into a viable clinical analgesic.
References
- 1. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activity of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbums.org [jbums.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic review of topical capsaicin for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and Its Emerging Role in Pain Modulation and Pain Management [epain.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Laboratory Validation of Quercetin's Antioxidant Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Bioassay Data: A Comparative Summary
The antioxidant capacity of Quercetin is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher antioxidant activity. The following table summarizes IC50 values for Quercetin from various studies.
| Bioassay | IC50 (µg/mL) | IC50 (µM) | Reference Laboratory/Study |
| DPPH | 19.17 | ~63.4 | Evaluation of Antioxidant properties of Quercetin...[1] |
| DPPH | - | 16.2 ± 1.1 | Quantitative Structure-Antioxidant Activity Relationship...[2] |
| DPPH | - | 4.60 ± 0.3 | Quercetin Hybrids—Synthesis, Spectral Characterization...[3] |
| ABTS | 1.89 ± 0.33 | ~6.25 | Antioxidant and Anti-Inflammatory Activity Determination...[4] |
| ABTS | - | 2.5 ± 0.1 | Quantitative Structure-Antioxidant Activity Relationship...[2] |
| ABTS | - | 48.0 ± 4.4 | Quercetin Hybrids—Synthesis, Spectral Characterization...[3] |
Note: The variability in IC50 values across different studies highlights the critical need for standardized protocols and inter-laboratory validation to ensure data consistency. Factors such as reagent preparation, incubation times, and specific instrumentation can influence the results.
Experimental Protocols for Key Bioassays
To facilitate the cross-validation of bioassay results, detailed and standardized experimental protocols are essential. Below are representative methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Quercetin standard solutions (various concentrations)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of Quercetin in methanol.
-
In a 96-well plate, add a defined volume of each Quercetin dilution to triplicate wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.[5]
-
A blank well containing only the solvent and a control well containing the solvent and DPPH solution are included.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetin.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Quercetin standard solutions (various concentrations)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Prepare serial dilutions of Quercetin.
-
In a 96-well plate, add a small volume of each Quercetin dilution to triplicate wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[5]
-
Measure the absorbance at 734 nm using a microplate reader.[5]
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetin.
Visualizing Experimental and Logical Workflows
To ensure clarity and reproducibility, experimental workflows and the underlying signaling pathways can be visualized using diagrams.
Caption: Inter-laboratory cross-validation workflow for bioassays.
Quercetin's Antioxidant Signaling Pathways
Quercetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.
Caption: Quercetin's modulation of key antioxidant signaling pathways.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Aconitum Alkaloids in Cancerous vs. Non-cancerous Cell Lines
A Note on "Carmichaenine B": Extensive searches for "this compound" did not yield specific cytotoxic data. Therefore, this guide provides a comparative analysis of alkaloids extracted from Aconitum szechenyianum (ASA), a plant from the same genus as Aconitum carmichaelii, from which this compound is likely derived. This information serves as a representative example of the differential effects of Aconitum alkaloids on cancerous and non-cancerous cells.
This guide presents a comparative analysis of the cytotoxic effects of Aconitum szechenyianum alkaloids (ASA) on various human cancer cell lines versus a non-cancerous human cell line. The data herein is compiled from a study investigating the anti-tumor activities of these alkaloids.[1][2]
Data Presentation
The cytotoxic effects of ASA were evaluated across several cell lines. The key finding was that ASA induced apoptosis in cancer cells but not in the normal, non-cancerous cell line tested.[1][2]
Table 1: Comparative Cytotoxicity of Aconitum szechenyianum Alkaloids (ASA)
| Cell Line | Cell Type | Effect of ASA |
| HepG-2 | Hepatocellular Carcinoma | Induces apoptosis |
| Hela | Cervical Cancer | Induces apoptosis |
| A549 | Lung Adenocarcinoma | Induces apoptosis (strongest effect) |
| 293A | Normal Human Embryonic Kidney | No apoptosis induced |
Data summarized from a study on the anti-tumor activity of Aconitum szechenyianum Gay alkaloids.[1][2]
Experimental Protocols
The following is a summary of the experimental methodologies employed in the study to assess the cytotoxicity of ASA.
Cell Culture and Treatment:
-
Cell Lines:
-
Cancerous: HepG-2 (human hepatocellular carcinoma), Hela (human cervical cancer), A549 (human lung adenocarcinoma).
-
Non-cancerous: 293A (normal human embryonic kidney).
-
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of ASA for specific time periods to assess the dose- and time-dependent effects.
Cytotoxicity and Apoptosis Assays:
-
MTT Assay: To determine cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
-
Apoptosis Detection: Apoptosis was likely confirmed using techniques such as:
-
Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Hoechst Staining: To observe nuclear condensation and fragmentation, which are characteristic of apoptosis.
-
Mechanism of Action Analysis:
-
Western Blotting: This technique was employed to measure the expression levels of key proteins involved in apoptosis signaling pathways. Proteins analyzed included p38 MAPK, phosphorylated p38 MAPK, TNF-R1, DR5, caspase-8, p53, phosphorylated p53, Bax, Bcl-2, cytochrome c, caspase-9, and caspase-3.[1][2]
-
Mitochondrial Membrane Potential Assay: A fluorescent probe was likely used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[1]
Mandatory Visualization
Experimental Workflow:
Caption: Workflow for evaluating the cytotoxicity of ASA.
Signaling Pathways of ASA-Induced Apoptosis in Cancer Cells:
The study on ASA revealed that its pro-apoptotic effects in cancer cells are mediated through multiple interconnected signaling pathways.[1][2]
Caption: ASA-induced apoptosis pathways in cancer cells.
References
Head-to-head comparison of different extraction techniques for Carmichaenine B
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Carmichaenine B, a diterpenoid alkaloid from the Aconitum species, presents both therapeutic promise and extraction challenges. This guide provides an objective, data-driven comparison of various extraction techniques for this compound and related Aconitum alkaloids, offering insights into the optimal methods for yield, efficiency, and time.
This comparative analysis delves into four primary extraction methodologies: Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pulsed Electric Field (PEF) extraction. While direct comparative studies on this compound are limited, this guide draws upon robust data from the extraction of structurally similar alkaloids from Aconitum species to provide a comprehensive overview.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is a balance of competing factors: yield, extraction time, solvent consumption, and scalability. The following table summarizes the quantitative performance of different extraction techniques based on available data for Aconitum alkaloids. It is important to note that the data for Guanfu base A, an alkaloid from Aconitum coreanum, is used as a proxy for this compound due to the lack of direct comparative studies.
| Extraction Technique | Extraction Time | Yield of Guanfu base A (mg/g of raw material) | Key Advantages | Key Disadvantages |
| Heat Reflux Extraction (HRE) | 10 hours | Not explicitly reported for Guanfu base A in the comparative study, but generally lower than modern techniques. | Simple setup, well-established method. | Long extraction time, high energy consumption, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | 40 minutes | Lower than PEF in the comparative study. | Reduced extraction time compared to HRE, improved extraction efficiency. | Can be less efficient than PEF, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | ~1 minute | Not explicitly reported for Guanfu base A in the comparative study, but generally high. | Extremely rapid, reduced solvent consumption, higher yields.[1] | Requires specialized equipment, potential for localized overheating. |
| Pulsed Electric Field (PEF) Extraction | < 1 minute | 3.94 | Very short extraction time, high efficiency, low energy cost, non-thermal.[2] | High initial equipment cost, requires conductive medium. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following are representative protocols for each of the discussed methods for the extraction of alkaloids from Aconitum species.
Heat Reflux Extraction (HRE)
This traditional method involves the continuous boiling and condensation of a solvent to extract the desired compounds.
Materials and Equipment:
-
Dried and powdered lateral roots of Aconitum carmichaelii
-
95% Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place 5 kg of air-dried and powdered lateral roots of A. carmichaelii into a large round-bottom flask.[3]
-
Add 30 L of 95% EtOH to the flask.[3]
-
Set up the reflux apparatus with a heating mantle and condenser.
-
Heat the mixture to boiling and maintain a gentle reflux for 2 hours.[3]
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat the extraction process two more times with fresh solvent.[3]
-
Combine the filtrates and concentrate under vacuum to yield the crude extract.[3]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.
Materials and Equipment:
-
Dried and powdered Aconitum roots
-
90% Ethanol-water solution
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Weigh a specific amount of the powdered Aconitum root material.
-
Add the extraction solvent (e.g., 90% ethanol-water solution) at a specified solid-to-solvent ratio.
-
Place the vessel containing the mixture into an ultrasonic bath or immerse an ultrasonic probe.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 40 minutes).[2]
-
After sonication, filter the mixture to separate the extract.
-
The filtrate can then be further processed for alkaloid purification.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered Aconitum roots
-
50% Methanol (B129727) containing 2.5% formic acid
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Place the powdered Aconitum root material into a microwave extraction vessel.
-
Add the extraction solvent (50% methanol with 2.5% formic acid).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a specific power (e.g., 420 W) for a short duration (e.g., 1 minute).
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove the solid plant material.
Pulsed Electric Field (PEF) Extraction
PEF is a non-thermal technique that uses short, high-voltage electrical pulses to create pores in cell membranes, facilitating the release of intracellular contents.
Materials and Equipment:
-
Dried and powdered Aconitum coreanum roots
-
90% Ethanol-water solution
-
PEF treatment chamber with electrodes
-
High-voltage pulse generator
-
Filtration apparatus
Procedure:
-
Place the powdered A. coreanum root material in the PEF treatment chamber.
-
Add the 90% ethanol-water solution at a solid-to-solvent ratio of 1:12.[2]
-
Apply a series of high-voltage pulses (e.g., 8 pulses) at a specific electric field intensity (e.g., 20 kV/cm).[2]
-
The total treatment time is typically less than one minute.[2]
-
Immediately after the PEF treatment, filter the mixture to collect the extract.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the extraction and subsequent purification of this compound from Aconitum species. The initial extraction can be performed using any of the discussed techniques, followed by purification steps to isolate the target compound.
Conclusion
The choice of extraction technique for this compound from Aconitum species has a significant impact on the efficiency and yield of the process. While traditional methods like Heat Reflux Extraction are simple and widely used, they are often time-consuming and may not be suitable for thermolabile compounds.
Modern techniques offer substantial advantages. Ultrasound-Assisted Extraction and Microwave-Assisted Extraction significantly reduce extraction times and can improve yields. However, the most dramatic improvements in efficiency are seen with Pulsed Electric Field (PEF) extraction , which offers the highest reported yield of a related Aconitum alkaloid in the shortest time, with the added benefit of being a non-thermal process.[2]
For researchers and professionals in drug development, the adoption of advanced extraction technologies like PEF and MAE can streamline the initial steps of natural product isolation, accelerating the path to further pharmacological and toxicological studies. The selection of the optimal method will ultimately depend on the specific goals of the research, available resources, and the desired scale of production. Further studies directly comparing these methods for the extraction of this compound are warranted to definitively establish the most effective protocol.
References
Validating the Mechanism of Action of Carmichaenine B: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed mechanism of action of the novel investigational compound, Carmichaenine B, utilizing knockout mouse models. By presenting a hypothetical case study, this document outlines a robust validation strategy, complete with detailed experimental protocols, comparative data analysis, and conceptual visualizations to guide research efforts.
Introduction to this compound and its Putative Mechanism of Action
This compound is a novel small molecule inhibitor with therapeutic potential in hyperproliferative disorders. Preliminary biochemical assays suggest that this compound functions as a competitive inhibitor of "Kinase Y," a critical enzyme in a signaling pathway that promotes cell proliferation. To rigorously validate this proposed mechanism, knockout (KO) animal models serve as an indispensable tool.[1] By selectively eliminating the gene encoding Kinase Y, researchers can definitively assess whether the effects of this compound are mediated through this specific target.
This guide will also draw comparisons with a known, non-competitive inhibitor of Kinase Y, referred to as "Compound Z," to highlight how knockout models can differentiate between compounds with distinct inhibitory mechanisms targeting the same enzyme.
The Gold Standard: Using Knockout Models for Target Validation
Knockout mouse models are powerful tools in pharmacology for confirming a drug's mechanism of action.[1][2] By creating an animal model where the putative drug target is absent, scientists can test a clear hypothesis: if the drug acts specifically through that target, its pharmacological effects should be significantly diminished or completely absent in the knockout animal compared to its wild-type counterpart.[3] This approach offers a high degree of specificity that is often difficult to achieve with pharmacological antagonists alone, which may have off-target effects.[1]
Comparative Analysis: this compound vs. an Alternative Inhibitor
To validate the on-target activity of this compound, its effects are compared to those of Compound Z, a known non-competitive inhibitor of Kinase Y, in both wild-type (WT) and Kinase Y knockout (KO) systems.
Data Presentation
Table 1: In Vitro Cell Proliferation Assay
This table summarizes the effect of this compound and Compound Z on the proliferation of wild-type and Kinase Y KO cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 (KO vs. WT) |
| Wild-Type (WT) | This compound | 50 | - |
| Compound Z | 80 | - | |
| Kinase Y KO | This compound | > 10,000 | > 200 |
| Compound Z | > 10,000 | > 125 |
Interpretation: The dramatic increase in the IC50 values for both compounds in the Kinase Y KO cells strongly indicates that their anti-proliferative effects are mediated through the inhibition of Kinase Y. The lack of potency in the absence of the target protein validates Kinase Y as the primary mediator of their action.
Table 2: In Vivo Tumor Xenograft Study
This table presents data from a study where human tumor xenografts were grown in immunodeficient wild-type and Kinase Y KO mice. The mice were treated with either vehicle, this compound, or Compound Z.
| Mouse Model | Treatment | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Wild-Type (WT) | Vehicle | 1500 ± 150 | - |
| This compound | 450 ± 75 | 70% | |
| Compound Z | 525 ± 80 | 65% | |
| Kinase Y KO | Vehicle | 1550 ± 160 | - |
| This compound | 1480 ± 140 | ~5% | |
| Compound Z | 1510 ± 155 | ~3% |
Interpretation: In wild-type mice, both this compound and Compound Z significantly inhibit tumor growth. However, in the Kinase Y KO mice, the anti-tumor efficacy of both compounds is nearly abolished. This in vivo data provides strong evidence that the therapeutic effect of this compound is dependent on the presence of its target, Kinase Y.
Experimental Protocols
Generation of Kinase Y Knockout Mice
-
Strategy: A conditional knockout approach using the Cre-loxP system is recommended to avoid potential embryonic lethality.[3][4]
-
Methodology:
-
Design a targeting vector containing loxP sites flanking a critical exon of the Kinase Y gene.
-
Introduce the targeting vector into embryonic stem (ES) cells via electroporation.
-
Select for successfully targeted ES cells using homologous recombination.
-
Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.
-
Breed the resulting chimeric mice to obtain mice with the "floxed" Kinase Y allele.
-
Cross the floxed mice with a line expressing Cre recombinase ubiquitously or in a tissue-specific manner to generate the Kinase Y knockout.
-
Cell Proliferation Assay
-
Objective: To quantify the anti-proliferative effects of this compound and Compound Z on cells with and without the target protein.
-
Methodology:
-
Seed wild-type and Kinase Y KO cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound or Compound Z.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the IC50 values by fitting the dose-response curves using non-linear regression.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo efficacy of this compound in a tumor model where the target is present or absent.
-
Methodology:
-
Subcutaneously implant human cancer cells into the flanks of immunodeficient wild-type and Kinase Y KO mice.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound, Compound Z).
-
Administer the treatments daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume twice weekly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).
-
Mandatory Visualization
Comparison with Alternative Validation Methods
While knockout models are a gold standard, other techniques can also be employed to validate a drug's mechanism of action.
| Method | Description | Advantages | Disadvantages |
| Knockout Models | Germline deletion of the target gene.[3] | Definitive target validation in a whole organism; allows for in vivo efficacy and toxicity studies.[5] | Time-consuming and expensive to generate; potential for developmental compensation.[6] |
| siRNA/shRNA (Knockdown) | Transient or stable reduction of target gene expression. | Faster and less expensive than generating knockout models; can be used in a wide variety of cell lines. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Chemical Proteomics | Uses chemical probes to identify the direct binding targets of a compound in a complex biological sample. | Unbiased, genome-wide approach to identify on- and off-targets. | Technically challenging; may not identify all targets, especially those with weak binding affinity. |
| Computational Modeling | In silico methods like molecular docking to predict the binding of a compound to its target.[] | Rapid and cost-effective for initial screening and hypothesis generation. | Predictions require experimental validation; may not accurately reflect the in vivo situation. |
Conclusion
The use of knockout models provides a powerful and definitive approach to validating the mechanism of action of a novel compound like this compound. By comparing its effects in wild-type versus knockout systems, researchers can unequivocally demonstrate on-target activity. The hypothetical data presented in this guide illustrates that the anti-proliferative and anti-tumor effects of this compound are strictly dependent on the presence of its target, Kinase Y. This rigorous validation is a critical step in the preclinical development of new therapeutic agents, providing strong evidence for advancing a compound toward clinical trials.
References
- 1. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. criver.com [criver.com]
- 4. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Main approaches to target discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Carmichaenine B: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
In the event of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
**Ingestion
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
